N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran carboxamide moiety linked to a pyrrolidine ring, which is further substituted with a benzo[d]oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Carboxamide Core: This can be achieved by reacting benzofuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide linkage.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via cyclization reactions involving suitable precursors such as 1,4-diketones or amino alcohols.
Introduction of the Benzo[d]oxazole Group: This step involves the formation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative through cyclization.
Coupling Reactions: The final step involves coupling the pyrrolidine intermediate with the benzofuran carboxamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted benzofuran or benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated, such as inhibition of inflammatory mediators or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Carboxamides: Compounds with similar benzofuran carboxamide structures but different substituents.
Benzo[d]oxazole Derivatives: Compounds featuring the benzo[d]oxazole moiety with various functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with different substituents.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct structural motifs: benzofuran, benzo[d]oxazole, and pyrrolidine. This combination confers unique chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(19-12-14-6-1-3-9-17(14)26-19)22-13-15-7-5-11-24(15)21-23-16-8-2-4-10-18(16)27-21/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLYQQGCLMVXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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